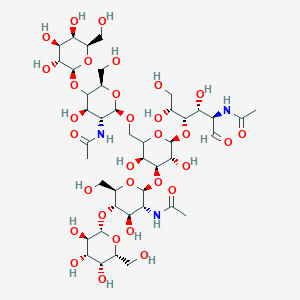
2-Mesatp
Overview
Description
2-Mesatp is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a purine nucleotide analog that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Regulation of ATP Receptors and Endothelial Function : 2-MeSATP, a P2Y receptor agonist, behaves unexpectedly in models of endothelial function, suggesting alternative mechanisms of action beyond conventional P2Y receptor activation. This has implications for the classification of P2 receptors (O'Connor, Dainty, & Leff, 1991).
Inhibition of Ventricular Arrhythmias : 2-MeSATP has been shown to inhibit ventricular arrhythmias in rabbits with chronic heart failure, suggesting its potential therapeutic application in cardiac arrhythmia management (Yang et al., 2015).
Stimulation of Dopamine Release : Research demonstrates that 2-MeSATP can stimulate dopamine release in the rat nucleus accumbens, which has implications for understanding the regulation of dopamine and potential therapeutic applications in neurological disorders (Krügel, Kittner, & Illés, 1999).
Cardioelectrophysiological Effects : Studies indicate significant impacts of 2-MeSATP on cardioelectrophysiological parameters, providing insights into its potential role in cardiac physiology and pathophysiology (Yang et al., 2015).
Effects on Brain Function and Behavior : Intracerebral administration of 2-MeSATP in rats altered EEG patterns and behavior, indicating its influence on central nervous system function and the potential for investigating psychiatric disorders (Kittner et al., 2000).
Purinoceptor Interactions in Smooth Muscle Cells : 2-MeSATP has been studied for its effects on purinoceptor-mediated responses in smooth muscle, providing insights into its role in vascular and other smooth muscle functions (Khakh, Surprenant, & Humphrey, 1995).
Future Directions
: Tomé, Â. R., Castro, E., Santos, R. M., & Rosário, L. M. (2007). Selective stimulation of catecholamine release from bovine adrenal chromaffin cells by an ionotropic purinergic receptor sensitive to 2-methylthio ATP. BMC Neuroscience, 8, 41. Link : Kennedy, C., & Westfall, D. P. (1993). Pharmacology of P2X receptors. Wiley Online Library. Link : Burnstock, G., & Kennedy, C. (1985). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the P2-purinoceptor. British Journal of Pharmacology, 85(2), 411-413. Link
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBOKJVOTYSJV-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037146 | |
| Record name | 2-Methyl-thio-ATP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mesatp | |
CAS RN |
43170-89-4 | |
| Record name | 2-Methyl-thio-ATP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)








![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)
